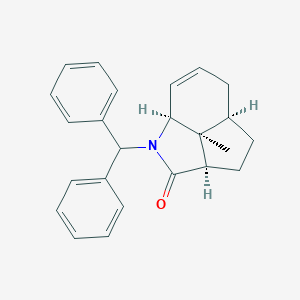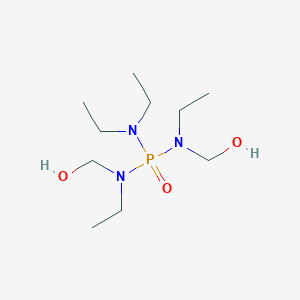![molecular formula C8H8N2S B037514 7-(Methylthio)-1H-benzo[d]imidazole CAS No. 121537-60-8](/img/structure/B37514.png)
7-(Methylthio)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylthio)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound features a benzimidazole ring substituted with a methylthio group at the fourth position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-1H-benzimidazole can be achieved through various methods. One common approach involves the reaction of o-phenylenediamine with methylthioacetic acid under acidic conditions. The reaction typically proceeds as follows:
Step 1: o-Phenylenediamine is reacted with methylthioacetic acid in the presence of a strong acid such as hydrochloric acid.
Step 2: The reaction mixture is heated to reflux, allowing the formation of the benzimidazole ring.
Step 3: The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis of 4-(Methylthio)-1H-benzimidazole may involve more efficient and cost-effective methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactor: Reacting o-phenylenediamine with methylthioacetic acid in a continuous flow reactor.
Catalysts: Utilizing catalysts such as palladium or platinum to enhance the reaction rate.
Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylthio)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrobenzimidazole, halogenated benzimidazole.
Aplicaciones Científicas De Investigación
4-(Methylthio)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(Methylthio)-1H-benzimidazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example:
Enzyme Inhibition: Inhibits enzymes involved in microbial cell wall synthesis, leading to antimicrobial activity.
Pathways: Interferes with signaling pathways related to inflammation and cancer cell proliferation.
Comparación Con Compuestos Similares
4-(Methylthio)-1H-benzimidazole can be compared with other benzimidazole derivatives:
Similar Compounds: 2-Methylthio-benzimidazole, 5-Methylthio-benzimidazole.
Uniqueness: The position of the methylthio group at the fourth position imparts unique chemical and biological properties, making it distinct from other derivatives.
Propiedades
Número CAS |
121537-60-8 |
|---|---|
Fórmula molecular |
C8H8N2S |
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
4-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C8H8N2S/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10) |
Clave InChI |
JUTPYDIIOLJRQN-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC2=C1N=CN2 |
SMILES canónico |
CSC1=CC=CC2=C1N=CN2 |
Sinónimos |
1H-Benzimidazole,4-(methylthio)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



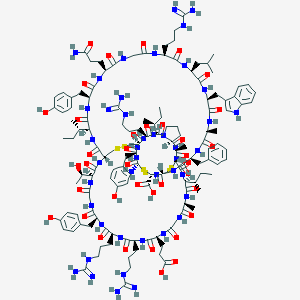
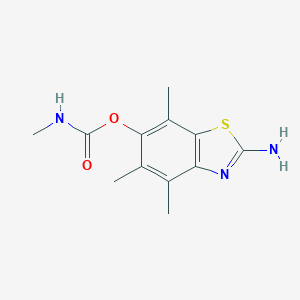
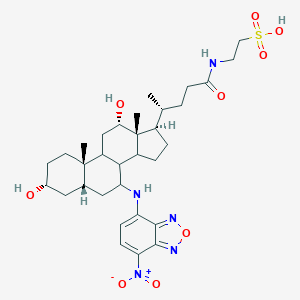
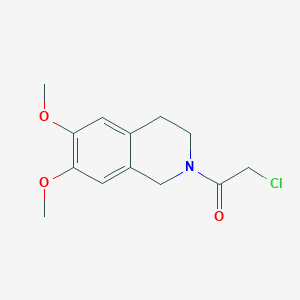
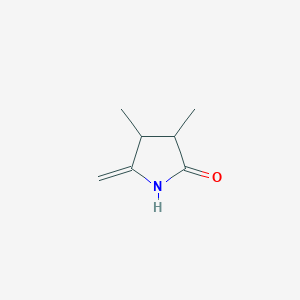
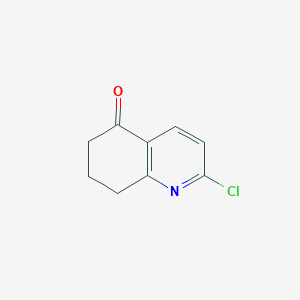

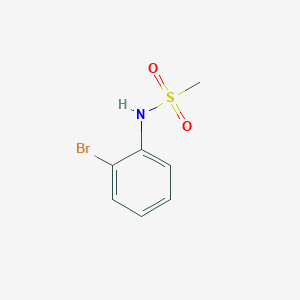
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
